5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.: 893737-41-2
VCID: VC11678245
InChI: InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
SMILES: CC1=CC(=CC=C1)C2=CNC(=O)NC2=O
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione

CAS No.: 893737-41-2

Cat. No.: VC11678245

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione - 893737-41-2

Specification

CAS No. 893737-41-2
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-(3-methylphenyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Standard InChI Key ZCHPHDVVGFAVDW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CNC(=O)NC2=O
Canonical SMILES CC1=CC(=CC=C1)C2=CNC(=O)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione belongs to the pyrimidinedione class, featuring a six-membered heterocyclic ring fused with a substituted benzene ring. Key identifiers include:

PropertyValue
IUPAC Name5-(3-methylphenyl)-1H-pyrimidine-2,4-dione
CAS Number893737-41-2
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight202.21 g/mol
Exact Mass202.0743 g/mol
SMILESCC1=CC(=CC=C1)C2=CNC(=O)NC2=O
InChI KeyZCHPHDVVGFAVDW-UHFFFAOYSA-N

The methyl group at the 3-position of the phenyl ring introduces steric and electronic modifications compared to unsubstituted analogs like 5-phenyluracil . X-ray crystallography data for closely related compounds suggest a planar pyrimidinedione core with dihedral angles of 10–15° between the heterocyclic and aromatic rings, a conformation critical for intermolecular interactions .

Tautomerism and Stability

Pyrimidinediones exhibit tautomerism between 1H- and 3H- forms, influenced by solvent polarity and temperature. Nuclear Overhauser effect (NOE) studies on analogs such as ethyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate demonstrate equilibrium between 1,4-dihydro and 1,6-dihydro tautomers . For 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione, the 1H tautomer is predicted to dominate in aqueous environments due to hydrogen bonding with the 2,4-dione groups.

Synthetic Approaches and Methodologies

Cyclocondensation Strategies

The synthesis of 4,4-disubstituted pyrimidinediones typically involves cyclocondensation reactions between β-keto esters and urea derivatives. A validated route for analogous compounds employs:

  • Lehnert Conditions: Reacting ethyl 3-oxobutanoate with acetone in the presence of TiCl₄ and pyridine to form 3-oxo-2-(2-propylidene)-butanoate intermediates .

  • Cyclocondensation: Treating the intermediate with OO-methylisourea hemisulfate salt in DMF at 65°C, followed by acidic hydrolysis to yield the pyrimidinedione core .

For 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione, the phenyl substituent likely originates from a 3-methylbenzaldehyde precursor in a Biginelli-type reaction, though explicit synthetic details remain undocumented in available literature.

Thionation and Functionalization

Post-synthetic modifications enable diversification:

  • Thionation: Treating the 2-oxo group with Lawesson’s reagent converts it to a thioxo moiety, enhancing lipophilicity and altering receptor binding profiles .

  • Alkylation: Introducing alkyl groups at the N1 or N3 positions modulates solubility and pharmacokinetic properties .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione are scarce, analogs provide insights:

PropertyAnalog ValueTarget Compound (Predicted)
Density1.28 g/cm³ 1.30–1.35 g/cm³
LogP0.73 1.05–1.20
Aqueous Solubility2.1 mg/L <1 mg/L

The methylphenyl group increases hydrophobicity, reducing solubility compared to 5-phenyluracil derivatives.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3100–3300 cm⁻¹ (N-H stretching) .

  • NMR: 1H^1\text{H}-NMR signals for the methyl group appear at δ 2.35–2.40 ppm, while aromatic protons resonate at δ 7.20–7.50 ppm.

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